![molecular formula C18H25N3O5 B5170702 N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5170702.png)
N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
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Description
Oxadiazole derivatives, including N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, have garnered significant interest in medicinal chemistry due to their structural versatility and biological relevance. These compounds have been explored for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide or carboxylic acids in the presence of various catalysts. For instance, the synthesis of novel indole-based hybrid oxadiazole scaffolds incorporates multiple steps, starting from base compounds like indole butanoic acid, transformed through several intermediates into the final oxadiazole structures (Nazir et al., 2018).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences their electronic and photophysical properties. Structural elucidation using techniques such as NMR, IR spectroscopy, and X-ray crystallography provides insights into the arrangement of atoms and the spatial configuration of these molecules (Chen et al., 2007).
Chemical Reactions and Properties
Oxadiazole compounds undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups that modulate their biological activity. These modifications can lead to potent biological agents with desired therapeutic effects (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are crucial for their pharmacokinetic profile and drug-likeness. The synthesis and characterization of these compounds provide valuable data for understanding their behavior in biological systems (Pflégr et al., 2022).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, including reactivity, electronic structure, and the ability to form hydrogen bonds, play a significant role in their biological activity. Studies on the synthesis, molecular docking, and kinetic mechanisms of these compounds reveal their potential as enzyme inhibitors and therapeutic agents (Raza et al., 2019).
Future Directions
In terms of future directions, it is worth noting that similar compounds have shown promising results in biological evaluations. For instance, some (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives exhibited good anticonvulsant activity in primary evaluation . Therefore, “N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide” and its derivatives could potentially be useful lead compounds for further investigation in the development of anticonvulsant and sedative agents .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that the 3,4,5-trimethoxyphenyl (tmp) group, which is a part of this compound, plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways related to their targets, leading to a range of biological effects .
Pharmacokinetics
The trimethoxyphenyl (tmp) group, which is a part of this compound, is known to be a valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .
Result of Action
Compounds with similar structures have shown notable anti-cancer effects by effectively inhibiting their targets .
properties
IUPAC Name |
N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5/c1-5-6-9-19-15(22)7-8-16-20-18(21-26-16)12-10-13(23-2)17(25-4)14(11-12)24-3/h10-11H,5-9H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSRKAYFMMSKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCC1=NC(=NO1)C2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
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